molecular formula C6H14O3 B032387 2,2'-Oxydipropanol CAS No. 108-61-2

2,2'-Oxydipropanol

Cat. No. B032387
CAS RN: 108-61-2
M. Wt: 134.17 g/mol
InChI Key: VMKMZRBPOSNUMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "2,2'-Oxydipropanol" involves green and facile strategies. For instance, a novel ninhydrin derivative was synthesized using acetic acid as a catalyst, highlighting methods that could be relevant for synthesizing "2,2'-Oxydipropanol" derivatives through eco-friendly and efficient approaches (Ghalib et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to "2,2'-Oxydipropanol" has been elucidated through spectral analysis and single crystal X-ray analysis. Such studies provide detailed insights into the compound's configuration, showcasing the potential for understanding "2,2'-Oxydipropanol"'s structure using these analytical techniques. The title compound in one study contains two 2-hydroxy-1,3-indanedione moieties fused with 2-oxo-propane, which might offer clues to the molecular framework of "2,2'-Oxydipropanol" (Ghalib et al., 2019).

Chemical Reactions and Properties

The oligomerization of oxetane and synthesis of polyterephthalates derived from 1,3-propanediol and "3,3′-oxydipropanol" reveal the reactivity and potential applications of compounds related to "2,2'-Oxydipropanol." These processes illustrate the compound's utility in forming polymers with specific thermal transitions, hinting at the diverse chemical reactivity and applications of "2,2'-Oxydipropanol" (González et al., 1989).

Physical Properties Analysis

Research on similar compounds provides insights into the physical properties that "2,2'-Oxydipropanol" might exhibit. For example, studies on the molecular engineering of liquid crystal polymers show the influence of molecular structure on mesomorphic behavior, which could be relevant for understanding the physical properties of "2,2'-Oxydipropanol" and its derivatives (Percec & Lee, 1991).

Chemical Properties Analysis

The chemical properties of "2,2'-Oxydipropanol" can be inferred from studies on related compounds. For instance, the synthesis and characterization of side-chain liquid crystalline poly[1-({[(4-cyano-4'-biphenyl)oxy]alkyl}oxy)-2,3-epoxypropane] demonstrate the complex interplay between molecular structure and chemical functionality, providing a basis for predicting the reactivity and interactions of "2,2'-Oxydipropanol" (Han et al., 2004).

Scientific Research Applications

Synthesis of Complex Molecules

Cyclopropane-fused carbohydrates have been transformed into oxepines and 2-C-branched pyranosides, showcasing the utility of these compounds in accessing diverse members of carbohydrate mimetics. This illustrates the potential of similar compounds in synthesizing complex molecular structures for various scientific purposes (Hewitt & Harvey, 2010).

Material Science and Energy Applications

Research into photoelectrochemical water splitting has developed nanostructured materials, such as a p-type Cu2O/n-type TaON heterojunction nanorod array, demonstrating the role of innovative materials in energy conversion and storage. This points to the importance of chemical compounds in creating functional materials for sustainable energy technologies (Hou et al., 2014).

Organic Synthesis and Catalysis

Cyclopropanols, closely related to compounds like 2,2'-Oxydipropanol, have been used in dual photoredox and nickel-catalyzed reactions, underlining the significant role these compounds play in facilitating complex organic synthesis processes (Varabyeva et al., 2021).

Photocatalytic Applications

In the field of photocatalysis, research on vesicle formation from an ester precursor via photoinduced electron transfer illustrates the application of chemical reactions driven by light, showcasing how compounds can be utilized in innovative ways to create self-assembling structures (DeClue et al., 2009).

Environmental Applications

The study of the degradation of 2,4-dinitrophenol by photoautotrophic microorganisms highlights the environmental applications of chemical compounds in bioremediation and pollution control, demonstrating the integration of chemical and biological methods for environmental cleanup (Hirooka et al., 2006).

properties

IUPAC Name

2-(1-hydroxypropan-2-yloxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-5(3-7)9-6(2)4-8/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKMZRBPOSNUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274176
Record name 2,2'-Oxybis-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Oxydipropanol

CAS RN

108-61-2
Record name 2,2′-Oxybis[1-propanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-61-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Oxydipropanol
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Record name 2,2'-Oxybis-1-propanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-oxydipropanol
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Record name 2,2'-OXYDIPROPANOL
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